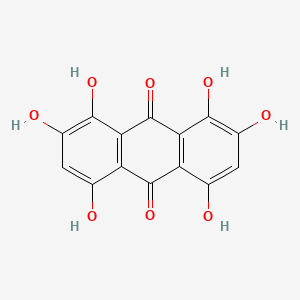

1,2,4,5,7,8-Hexahydroxyanthraquinone

Description

Properties

CAS No. |

6373-25-7 |

|---|---|

Molecular Formula |

C14H8O8 |

Molecular Weight |

304.21 g/mol |

IUPAC Name |

1,2,4,5,7,8-hexahydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C14H8O8/c15-3-1-5(17)11(19)9-7(3)13(21)8-4(16)2-6(18)12(20)10(8)14(9)22/h1-2,15-20H |

InChI Key |

NEVTZWLESVDYDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C2=C(C(=C1O)O)C(=O)C3=C(C2=O)C(=CC(=C3O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Hydroxylation of Anthraquinones in Strong Acid Media

One of the classical and effective methods to prepare polyhydroxyanthraquinones, including 1,2,4,5,7,8-hexahydroxyanthraquinone, is the hydroxylation of anthraquinones using oleum or concentrated sulfuric acid. This method involves electrophilic substitution where hydroxyl groups are introduced onto the anthraquinone nucleus under strongly acidic and oxidative conditions.

- Process Details : Anthraquinone or partially hydroxylated anthraquinones are treated with oleum or sulfuric acid at elevated temperatures. The reaction proceeds via sulfonation followed by hydrolysis, leading to multiple hydroxyl substitutions at peri and other positions on the anthraquinone ring system.

- Research Findings : Studies using preparative column chromatography, nuclear magnetic resonance (NMR), and high-resolution tandem mass spectrometry have confirmed the formation of hexahydroxy derivatives through this method. The reaction conditions, such as acid concentration, temperature, and reaction time, critically influence the degree and pattern of hydroxylation.

Synthesis via Nitroanthraquinone Precursors and Hydrolysis

Another well-documented approach involves the preparation of hydroxyanthraquinones from nitro-substituted anthraquinones through hydrolysis.

- Methodology : Nitroanthraquinones, such as 1,5-dinitroanthraquinone or 1,8-dinitroanthraquinone, are subjected to high-temperature hydrolysis in aqueous media containing calcium hydroxide or pyridine. This converts nitro groups into hydroxyl groups, yielding hydroxyanthraquinones.

- Advantages : This method avoids the use of mercury catalysts and high-pressure equipment, making it more practical and environmentally friendly.

- Yields and Purity : The hydroxyanthraquinones obtained are of sufficient purity for use in dye manufacture and pharmaceutical intermediates. The process is scalable and reproducible.

Biomimetic and Chemoenzymatic Synthesis

Recent advances have explored biomimetic routes mimicking natural biosynthesis pathways of polyhydroxyanthraquinones.

- Enzymatic Reduction and Oxidation : Using NADPH-dependent polyhydroxyanthracene reductase enzymes from fungi such as Cochliobolus lunatus, dihydroanthraquinone intermediates are synthesized. Subsequent oxidation with lead tetraacetate (Pb(OAc)4) yields polyhydroxyanthraquinones.

- Significance : This approach allows for regioselective hydroxylation and the synthesis of complex derivatives that are difficult to obtain by classical chemical methods.

- Research Outcomes : The chemoenzymatic method has been successfully applied to synthesize dihydroemodin and dihydrolunatin, precursors to hexahydroxyanthraquinone derivatives, demonstrating good yields and selectivity.

Polymerization and Formaldehyde Condensation

Polyhydroxyanthraquinones, including hexahydroxy derivatives, have been polymerized via condensation with formaldehyde under acidic conditions.

- Procedure : Dissolving the polyhydroxyanthraquinone in concentrated sulfuric acid and glacial acetic acid, followed by dropwise addition of formaldehyde at elevated temperature (~90 °C), leads to polymer formation.

- Post-Reaction Treatment : The reaction mixture is precipitated in water, neutralized, and washed to isolate the polymer.

- Application : This method is more relevant for producing polymeric materials based on hexahydroxyanthraquinone rather than the monomeric compound itself but demonstrates the compound’s reactivity and utility.

Reduction of Substituted Anthraquinones

Selective reduction of substituted anthraquinones bearing hydroxyl groups can yield hexahydroxyanthraquinone derivatives.

- Example : Lithium aluminum hydride (LAH) reduction of substituted anthraquinones has been reported to produce hydroxy-substituted anthracenes and anthraquinones with high yields (81–90%).

- Utility : This method is useful for modifying existing anthraquinone derivatives to increase hydroxylation levels or to prepare specific substitution patterns.

Comparative Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The hydroxylation pattern in 1,2,4,5,7,8-hexahydroxyanthraquinone is influenced by the reaction medium acidity and temperature, with oleum providing a strong sulfonating and hydroxylating environment.

- Nitro group hydrolysis to hydroxyl groups is a reliable synthetic route, with the advantage of producing intermediates useful for dye synthesis and pharmaceutical applications.

- Enzymatic methods represent a frontier in selective synthesis, enabling access to complex hydroxylation patterns that are challenging chemically.

- Reduction methods using LAH are effective for converting partially hydroxylated anthraquinones to fully hydroxylated derivatives or related anthracene compounds.

- Polymerization reactions demonstrate the chemical versatility of hexahydroxyanthraquinone derivatives, expanding their application scope beyond monomeric forms.

Chemical Reactions Analysis

1,2,4,5,7,8-Hexahydroxyanthraquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions typically yield hydroquinones, which have applications in dye and pigment industries.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride . The major products formed from these reactions are various substituted anthraquinones and hydroquinones .

Scientific Research Applications

Medicinal Applications

Anticancer Properties

Research indicates that various anthraquinones exhibit potent anticancer activities. Specifically, 1,2,4,5,7,8-Hexahydroxyanthraquinone has shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that derivatives of this compound can selectively target cancer cells while sparing normal cells. The structure-activity relationship (SAR) studies reveal that specific modifications to the anthraquinone structure enhance its antitumor potency against various cancer cell lines .

Antimicrobial Activity

This compound also possesses antimicrobial properties. It has been reported to inhibit the growth of several bacterial strains and fungi. For example, it has shown effectiveness against Staphylococcus aureus and other pathogenic microorganisms . The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, 1,2,4,5,7,8-Hexahydroxyanthraquinone exhibits anti-inflammatory properties. It has been studied for its potential to modulate inflammatory pathways and reduce cytokine production in various models of inflammation .

Environmental Applications

Inhibition of Sulfide Production

One of the notable applications of 1,2,4,5,7,8-Hexahydroxyanthraquinone is in environmental management. It has been identified as an effective inhibitor of sulfide production by sulfate-reducing bacteria. This property is particularly useful in industrial settings where hydrogen sulfide generation poses significant risks. The compound selectively inhibits sulfate reduction without adversely affecting other beneficial microbial processes . This specificity makes it suitable for applications in sewage treatment and oil well management.

Materials Science Applications

Organic Electronics

Recent studies have explored the use of anthraquinone derivatives in organic electronics due to their favorable redox properties. 1,2,4,5,7,8-Hexahydroxyanthraquinone has been investigated as a potential material for organic batteries and supercapacitors. Its ability to undergo reversible redox reactions contributes to its performance in energy storage applications .

Liquid Crystal Displays

Esters derived from 1,2,4,5,7,8-Hexahydroxyanthraquinone have been studied for their potential use in liquid crystal displays (LCDs). The liquid crystalline properties of these esters make them candidates for advanced display technologies .

Case Study 1: Anticancer Activity

A systematic review highlighted the development of anthraquinone derivatives as anticancer agents from 2005 onwards. One study demonstrated that specific derivatives of 1,2,4,5,7,8-Hexahydroxyanthraquinone exhibited significant antiproliferative effects against MOLT4 cells with ID50 values as low as 1.14 μg/mL .

Case Study 2: Environmental Management

In a study focused on the inhibition of sulfide production in industrial wastewater treatment systems using anthraquinones like 1,2,4,5,7,8-Hexahydroxyanthraquinone showed a marked reduction in hydrogen sulfide levels without harming other microbial populations essential for sewage treatment .

Mechanism of Action

The mechanism of action of 1,2,4,5,7,8-Hexahydroxyanthraquinone involves its redox properties. The compound can undergo reversible oxidation and reduction, making it an effective redox mediator . In biological systems, it can interact with cellular components to generate reactive oxygen species, leading to oxidative stress and cell death . The molecular targets and pathways involved include the mitochondrial electron transport chain and various redox-sensitive signaling pathways .

Comparison with Similar Compounds

Table 1: Comparison of Hydroxyanthraquinones

*Note: Molecular formula inferred from hydroxyl substitution (anthraquinone base: C₁₄H₈O₂ + 6 hydroxyl groups).

Key Findings:

Hydroxyl Position and Solubility: Compounds with hydroxyl groups in adjacent positions (e.g., 1,2,5-trihydroxyanthraquinone) exhibit higher aqueous solubility due to increased hydrogen bonding . Rufigallol (1,2,3,5,6,7-hexahydroxy) and 1,2,4,5,7,8-hexahydroxyanthraquinone show enhanced solubility in polar solvents, making them suitable for electrochemical applications .

Biological Activity: 4-Aryl-substituted 1-hydroxyanthraquinones demonstrate potent anticancer activity by inducing DNA intercalation and apoptosis in cancer cells . 1,4-Dihydroxyanthraquinone (quinizarin) is less bioactive but widely used as a dye intermediate .

Electrochemical Performance: Rufigallol and 1,2,4,5,7,8-hexahydroxyanthraquinone exhibit high redox activity due to multiple hydroxyl groups, enabling their use as organic cathode materials in batteries .

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 1,2,4,5,7,8-Hexahydroxyanthraquinone?

- Methodology : A common approach involves hydroxylation of anthraquinone derivatives using acidic or oxidative conditions. For example, anthraquinone precursors can be treated with AlCl₃/NaCl at 165°C under controlled anhydrous conditions, followed by hydrolysis with 10% HCl to introduce hydroxyl groups. Subsequent reduction steps (e.g., SnCl₂ in HCl and acetic acid) may optimize regioselectivity . Purification typically involves recrystallization in ethanol or acetone to isolate the hexahydroxy derivative.

Q. How should researchers safely handle and store this compound to minimize health and environmental risks?

- Methodology :

- Handling : Use PPE (gloves, safety goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. If exposure occurs, flush eyes with water for 15 minutes and seek medical advice .

- Storage : Store at ambient temperatures in airtight, light-resistant containers to prevent degradation. Avoid contact with oxidizing agents due to potential redox reactivity .

- Environmental precautions : Prevent spills into waterways; use absorbents like diatomite for containment and dispose of waste via certified hazardous waste facilities .

Q. What spectroscopic techniques are optimal for characterizing structural purity?

- Methodology :

- UV-Vis spectroscopy : Identifies π→π* transitions in the anthraquinone backbone (200–400 nm range) .

- NMR : ¹H and ¹³C NMR (in DMSO-d₆) resolve hydroxyl proton signals (~10–12 ppm) and aromatic carbons .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M-H]⁻ at m/z 335.04 for C₁₄H₈O₈) .

Advanced Research Questions

Q. How do substituent positions influence the redox behavior and biological activity of hexahydroxyanthraquinones?

- Methodology :

- Electrochemical analysis : Cyclic voltammetry in buffered solutions (pH 7.4) reveals redox potentials correlated with hydroxyl group positions. For example, para-hydroxyl groups enhance semiquinone stability, affecting electron-transfer efficiency .

- Biological assays : Compare antimicrobial activity (e.g., against Staphylococcus aureus) by varying hydroxyl patterns. Derivatives with adjacent hydroxyls (e.g., 1,2-dihydroxy) show stronger DNA intercalation due to improved hydrogen bonding .

Q. What computational strategies are effective for modeling the electronic properties of polyhydroxyanthraquinones?

- Methodology :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to predict HOMO-LUMO gaps and charge distribution. Basis sets like 6-311+G(d,p) yield accurate geometries and vibrational frequencies .

- Solvent effects : Apply polarizable continuum models (PCM) to simulate aqueous environments, revealing solvatochromic shifts in UV spectra .

Q. How can researchers resolve discrepancies in reported solubility data across studies?

- Methodology :

- Standardized protocols : Use HPLC-grade solvents (e.g., DMSO, ethanol) and control pH (via buffers) to ensure reproducibility. Measure solubility via gravimetric analysis after 24-hour equilibration .

- Temperature dependence : Conduct van’t Hoff analyses (ln S vs. 1/T) to quantify enthalpy/entropy contributions, identifying outliers due to polymorphic forms .

Q. What environmental toxicity mechanisms are associated with hexahydroxyanthraquinones, and how can they be mitigated?

- Methodology :

- Aquatic toxicity assays : Follow OECD Test Guideline 201 using Daphnia magna to determine EC₅₀ values. Hexahydroxy derivatives often show chronic toxicity (EC₅₀ < 1 mg/L) due to ROS generation in aquatic organisms .

- Mitigation : Use closed-loop systems for waste treatment, including activated carbon adsorption and ozonation to degrade anthraquinone residues .

Q. How do synthesis conditions affect the regioselectivity of hydroxylation in anthraquinone derivatives?

- Methodology :

- Kinetic vs. thermodynamic control : High-temperature reactions (e.g., 165°C with AlCl₃) favor thermodynamically stable para-hydroxylation, while lower temperatures (80–100°C) may yield ortho-products .

- Catalytic screening : Test Lewis acids (e.g., FeCl₃ vs. SnCl₄) to alter electron density and direct hydroxylation to specific positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.